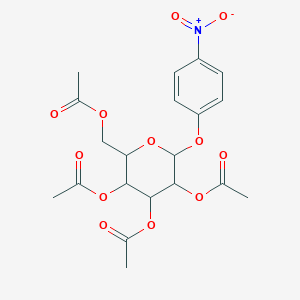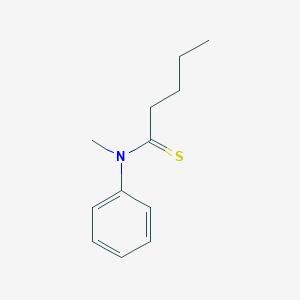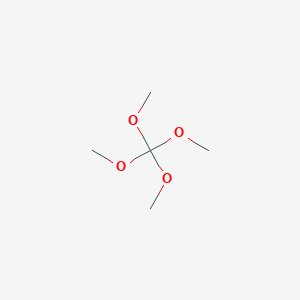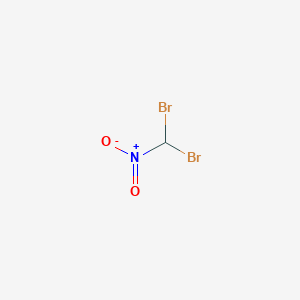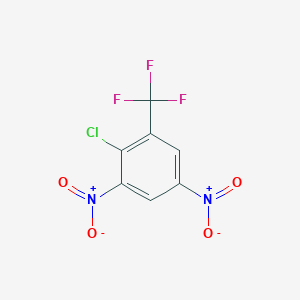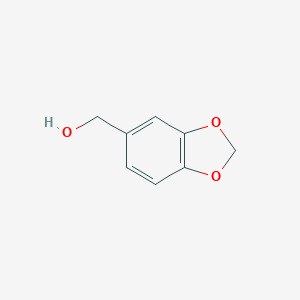
胡椒醛醇
概述
描述
Piperonol is a member of benzodioxoles.
科学研究应用
香料化合物合成中的生物催化
胡椒醛醇可以通过使用真菌芳香醇氧化酶转化为胡椒醛,一种有价值的香料化合物 . 该生物催化过程的优点是不需要昂贵的外部辅因子。 来自侧耳的酶PeAAO2已被证明在有机溶剂和过氧化氢的存在下保持活性并稳定,这使其成为工业香料生产的有希望的候选者 .
药物增强剂
在制药行业,胡椒醛醇的衍生物,如胡椒碱,已知可以增强药物的生物利用度 . 胡椒碱作为一种生物增强剂,通过改善药物在膜中的生物利用度、通过构象相互作用提高药物的效果,以及作为药物受体来刺激药物分子在不同途径中的活性 .
纳米技术应用
胡椒醛醇衍生物在纳米技术中有应用。 例如,胡椒碱因其化学、生物和纳米技术应用而被研究,包括其在开发新材料和药物递送系统方面的潜在用途 .
香气化合物合成
胡椒醛,由胡椒醛醇合成,是一种用于调味剂和香料的酚类香气化合物。 合成可以通过生物技术方法实现,例如酶催化,这为化学合成提供了一种可持续的替代方案 .
生物技术生产
胡椒碱和相关化合物从胡椒醛醇的生物技术生产涉及在受控条件下进行特定反应。 该过程对于这些生物活性化合物的可持续和高效生产至关重要 .
治疗应用
胡椒醛醇衍生物表现出多种药理活性以及健康益处。 它们已被用于治疗慢性疾病,如减少胰岛素抵抗、抗炎活性以及纠正肝脂肪变性 .
酶稳定性研究
对芳香醇氧化酶等酶在胡椒醛醇存在下的稳定性的研究为开发更强大的生物催化剂提供了见解。 这些研究对于推进生物催化在各个行业的应用至关重要 .
次生代谢产物生物合成
胡椒醛醇参与胡椒碱等次生代谢产物的生物合成。 了解其在这些途径中的作用可以导致发现新的药物和治疗剂
作用机制
Target of Action
Piperonyl alcohol, also known as 1,3-Benzodioxole-5-methanol , is a chemical compound that is structurally similar to Piperonyl butoxide .
Mode of Action
Piperonyl butoxide, a structurally similar compound, is known to inhibit the mixed-function oxidase (mfo) system of insects . The MFO system is the insect’s natural defense system that causes the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl butoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .
Biochemical Pathways
Piperine, another related compound, is known to be biosynthetically derived from l-lysine and a cinnamoyl-coa precursor . This suggests that Piperonyl alcohol may also interact with similar biochemical pathways.
Result of Action
It has been observed that synthetic compounds containing the piperonyl group can inhibit the development ofLeucoagaricus gongylophorus, a fungus cultured by the leaf-cutting ant Atta sexdens .
Action Environment
It is known that piperonyl alcohol is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
安全和危害
Piperonyl alcohol should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided, and it should not be ingested or inhaled . It is recommended to handle it in accordance with good industrial hygiene and safety practice .
生化分析
Biochemical Properties
Piperonyl alcohol interacts with various enzymes and proteins in biochemical reactions. It acts as an antioxidant, inhibiting lipid peroxidation . This interaction involves the compound’s ability to donate hydrogen atoms to free radicals, neutralizing them and preventing them from causing cellular damage .
Cellular Effects
Its antioxidant properties suggest that it may protect cells from oxidative stress . Oxidative stress can lead to cell damage and death, so Piperonyl alcohol’s antioxidant activity could help maintain cell health and function .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by donating hydrogen atoms to free radicals . This can neutralize the radicals, preventing them from causing molecular damage .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Piperonyl alcohol in laboratory settings. It is known that Piperonyl alcohol is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that Piperonyl alcohol can be chemically synthesized through the partial photocatalytic oxidation of piperonyl alcohol .
Subcellular Localization
As a small, lipophilic molecule, it is likely that it can diffuse across cell membranes and distribute throughout the cell .
属性
IUPAC Name |
1,3-benzodioxol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIUXNAPJIDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060089 | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Piperonyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 157 °C at 16 mm Hg | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000254 [mmHg] | |
| Record name | Piperonyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from petroleum ether, White to yellow powder, crystals or chunks | |
CAS No. |
495-76-1 | |
| Record name | Piperonyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4163K563GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of piperonyl alcohol?
A1: Piperonyl alcohol has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []
Q2: What spectroscopic data are available for characterizing piperonyl alcohol?
A2: Researchers commonly use techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize piperonyl alcohol. These methods provide information about its functional groups, connectivity, and fragmentation patterns. [, ]
Q3: Is piperonyl alcohol planar?
A3: No, piperonyl alcohol exhibits non-planarity due to the anomeric effect arising from the interaction between a non-bonded oxygen p orbital and the empty sigma*(CO) orbital involving the other oxygen atom within the 1,3-benzodioxole ring. []
Q4: How does piperonyl alcohol react in the presence of strong oxidants?
A4: Piperonyl alcohol can be oxidized to piperonal (heliotropin) using various oxidants. For instance, researchers have demonstrated its oxidation using reagents like trans-[RuO3(OH)2]2-/S2O82- and (n-Pr4N)+[RuO4]- (TPAP). [, ]
Q5: Can piperonyl alcohol participate in radical reactions?
A5: Yes, piperonyl alcohol can act as an accelerator in the photoinitiated cationic polymerization of epoxides. Upon UV irradiation of an onium salt photoinitiator, generated aryl radicals abstract labile benzyl ether protons from piperonyl alcohol. The resulting benzyl ether radicals are oxidized to benzyl carbocations, contributing to an accelerated polymerization process. []
Q6: What are some applications of piperonyl alcohol in polymer chemistry?
A6: Piperonyl alcohol shows promise as a biobased building block for pressure-sensitive adhesives (PSAs). Researchers have successfully synthesized UV-curable waterborne PSAs by copolymerizing piperonyl methacrylate, derived from piperonyl alcohol, with 2-octyl acrylate. []
Q7: Can piperonyl alcohol be used in dental resins?
A7: Research suggests that piperonyl alcohol is a viable alternative to conventional amines as a coinitiator in camphorquinone-based dental adhesive resins. Studies demonstrate comparable polymerization kinetics, mechanical properties, and improved water sorption compared to amine-containing counterparts. [, ]
Q8: Are there any applications of piperonyl alcohol in the synthesis of heterocyclic compounds?
A8: Yes, piperonyl alcohol serves as a starting material in the total synthesis of (±)-tazettine, a natural alkaloid. The synthesis leverages a novel [4+1] cycloaddition between dimethoxycarbene and a β-aryl vinyl isocyanate derived from piperonyl alcohol to construct the molecule's core structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




